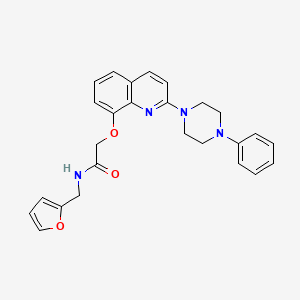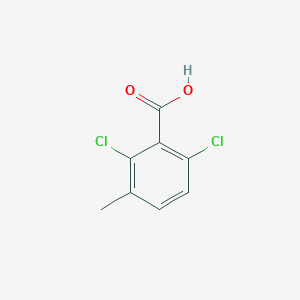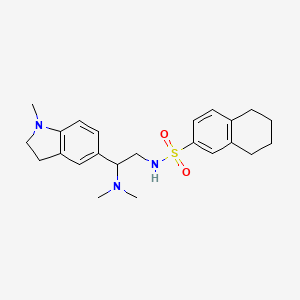![molecular formula C17H19Cl2N3O2 B2765601 N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea CAS No. 338784-99-9](/img/structure/B2765601.png)
N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea is a useful research compound. Its molecular formula is C17H19Cl2N3O2 and its molecular weight is 368.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea derivatives play a crucial role in organic synthesis. For instance, lithiation of related N-(pyridin-3-ylmethyl) derivatives demonstrates the molecule's utility in forming substituted derivatives through reactions with various electrophiles, highlighting its versatility in synthetic chemistry Smith et al., 2013. Furthermore, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, explored through NMR spectroscopic titrations, reveals insights into the substituent effect on complexation, emphasizing the compound's role in understanding molecular interactions Ośmiałowski et al., 2013.
Supramolecular Chemistry
In supramolecular chemistry, urea derivatives, including this compound, are known to form efficient receptors for omega-amino acids and biogenic amines, showcasing their potential as abiotic receptors for bioactive molecules Ballistreri et al., 2003.
Material Science and Catalysis
In material science, the synthesis of imido analogs of the uranyl ion where oxygens are replaced by divalent alkyl or aryl nitrogen groups, involving compounds similar to this compound, demonstrates the material's applicability in creating novel uranyl analogs with potential implications in nuclear chemistry and material science Hayton et al., 2005.
Bio-inspired Applications
Research on bio-inspired chelates incorporating hydrogen bond donors, using derivatives of this compound, underscores the compound's utility in synthesizing monomeric metal acetate complexes with intramolecular hydrogen bonds. This work highlights its potential in developing new materials that mimic biological systems Zart et al., 2003.
Properties
IUPAC Name |
1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-17(2,3)21-16(24)20-11-7-8-15(23)22(9-11)10-12-13(18)5-4-6-14(12)19/h4-9H,10H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZLCUBTHGRWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)




![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2765534.png)
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)

![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)
![ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2765540.png)
